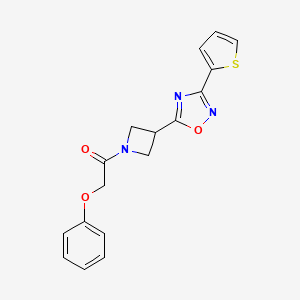
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound known for its diverse biological activities. It features a unique combination of functional groups, including a phenoxy group, a thiophene ring, and an oxadiazole ring, which contribute to its potential therapeutic effects. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the Azetidine Ring : Achieved through nucleophilic substitution reactions involving halogenated precursors and azetidine.
- Coupling with Thiophene : Utilizes palladium-catalyzed cross-coupling reactions to attach the thiophene ring to the intermediate.
- Attachment of the Phenoxy Group : Finalized through etherification reactions to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 4b | Antibacterial against B. subtilis | 16–64 |
| Antifungal against C. albicans | >128 |
These results suggest that while some derivatives show promising antibacterial activity, antifungal efficacy remains limited .
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, certain oxadiazole derivatives demonstrated respectable activity. For example, compounds with specific substituents on the oxadiazole ring showed significant effects mediated through benzodiazepine receptors:
| Compound | Activity | LD50 (μmol/Kg) |
|---|---|---|
| 9 | Anticonvulsant | >3000 |
This highlights the potential for similar compounds to act as therapeutic agents in seizure disorders .
The biological activity of this compound is likely due to its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring may facilitate binding to these targets, modulating their activity and leading to various biological responses.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antimicrobial Evaluation : A series of azetidinones were synthesized and tested for antimicrobial properties. Compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria .
- Anticonvulsant Studies : The anticonvulsant effects were assessed using standard models where compounds were administered alongside known antagonists to elucidate their mechanisms .
特性
IUPAC Name |
2-phenoxy-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-5-2-1-3-6-13)20-9-12(10-20)17-18-16(19-23-17)14-7-4-8-24-14/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWKQZIJQQDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














